4-Bromophenyl 5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxylate
Description
4-Bromophenyl 5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxylate is a heterocyclic compound that features a pyrimidine ring substituted with bromophenyl, chloro, and ethylsulfanyl groups
Properties
Molecular Formula |
C13H10BrClN2O2S |
|---|---|
Molecular Weight |
373.65 g/mol |
IUPAC Name |
(4-bromophenyl) 5-chloro-2-ethylsulfanylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C13H10BrClN2O2S/c1-2-20-13-16-7-10(15)11(17-13)12(18)19-9-5-3-8(14)4-6-9/h3-7H,2H2,1H3 |
InChI Key |
RQPRCHZPAIBYHY-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC=C(C(=N1)C(=O)OC2=CC=C(C=C2)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromophenyl 5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors such as β-diketones and amidines.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a bromophenylboronic acid with a halogenated pyrimidine derivative in the presence of a palladium catalyst.
Chlorination: The chloro group can be introduced through a halogenation reaction using reagents like phosphorus oxychloride.
Ethylsulfanyl Substitution: The ethylsulfanyl group can be introduced via a nucleophilic substitution reaction using ethylthiol and a suitable leaving group on the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Bromophenyl 5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxylate can undergo various chemical reactions, including:
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Amines, thiols, base catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Phenyl derivatives.
Substitution: Amino or thio derivatives of the pyrimidine ring.
Scientific Research Applications
4-Bromophenyl 5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study the interactions of pyrimidine derivatives with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-Bromophenyl 5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxylate depends on its specific application:
Comparison with Similar Compounds
Similar Compounds
4-Bromophenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
4-Bromophenyl 5-chloro-2-(ethylsulfanyl)pyrimidine-5-carboxylate: Similar structure but with the carboxylate group at a different position on the pyrimidine ring.
Uniqueness
4-Bromophenyl 5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for developing new pharmaceuticals and materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
